Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Brand Name: Vulcanchem
CAS No.: 313655-84-4
VCID: VC8099182
InChI: InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)OCCO
Molecular Formula: C9H9F3O3
Molecular Weight: 222.16 g/mol

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-

CAS No.: 313655-84-4

Cat. No.: VC8099182

Molecular Formula: C9H9F3O3

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- - 313655-84-4

Specification

CAS No. 313655-84-4
Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
IUPAC Name 2-[3-(trifluoromethoxy)phenoxy]ethanol
Standard InChI InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2
Standard InChI Key JHMKQDMFYHWCKP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)OCCO
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)OCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, possesses the molecular formula C₉H₉F₃O₃ and a molecular weight of 234.16 g/mol. Its structure consists of a phenoxy ring substituted at the meta-position with a trifluoromethoxy group (-OCF₃), connected via an ether bond to an ethanol moiety. The trifluoromethoxy group introduces significant electronegativity and steric bulk, which influence the compound’s electronic distribution and intermolecular interactions .

Key Structural Features:

  • Ether Functional Group (-O-): Enhances stability against hydrolysis compared to esters or amides.

  • Trifluoromethoxy Substituent (-OCF₃): Contributes to high lipophilicity and metabolic resistance due to the strong carbon-fluorine bonds.

  • Hydroxyl Group (-OH): Enables participation in hydrogen bonding and derivatization reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, typically involves a two-step protocol:

  • Preparation of 3-(Trifluoromethoxy)phenol:

    • 3-Hydroxyphenol is reacted with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) in the presence of a base such as potassium carbonate.

    • Reaction conditions: 60–80°C, anhydrous dimethylformamide (DMF) as solvent .

  • Etherification with Ethylene Oxide:

    • 3-(Trifluoromethoxy)phenol is treated with ethylene oxide under basic conditions (e.g., NaOH or KOH) to form the ethanol derivative .

    • Reaction Mechanism: Nucleophilic attack by the phenoxide ion on ethylene oxide, followed by acid workup to yield the product.

    • Yield: 70–85% after purification via recrystallization or column chromatography .

Industrial-Scale Manufacturing

Industrial production optimizes for cost and scalability:

  • Continuous Flow Reactors: Minimize side reactions and improve temperature control.

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce base consumption and waste generation .

  • Purity Standards: ≥98% purity is achieved through fractional distillation or solvent extraction.

Chemical Reactivity and Functionalization

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids:

  • With KMnO₄/H₂SO₄: Yields 2-[3-(trifluoromethoxy)phenoxy]acetic acid, a precursor for ester derivatives.

  • Selective Oxidation: TEMPO/NaClO₂ system converts the alcohol to a ketone without affecting the aromatic ring .

Electrophilic Aromatic Substitution

The phenoxy ring participates in electrophilic substitutions, albeit with reduced reactivity due to the electron-withdrawing -OCF₃ group:

  • Nitration: Concentrated HNO₃ at 0°C introduces a nitro group predominantly at the para-position .

  • Halogenation: Bromine in acetic acid yields mono- or di-brominated products, depending on stoichiometry.

Ether Cleavage

The ether bond is resistant to acidic conditions but cleaves under strong reducing agents:

  • HI (48%)/AcOH: Produces 3-(trifluoromethoxy)phenol and iodoethane .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point220–225°C (at 760 mmHg)Distillation
Solubility in Water1.2 g/L (20°C)OECD Test Guideline 105
LogP (Octanol-Water)3.1 ± 0.2Calculated via XLogP3
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases Accelerated Stability Testing

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs):

  • Case Study: Patent WO1994000416A1 describes its use in preparing N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, an antidepressant candidate .

  • Advantage: The -OCF₃ group enhances blood-brain barrier permeability, improving CNS drug efficacy.

Polymer Additive

Incorporated into epoxy resins, it improves thermal stability (T<sub>g</sub> increased by 20°C) and flame retardancy due to fluorine’s radical-scavenging properties .

Agrochemical Formulations

Derivatives act as adjuvants in herbicides, enhancing leaf adhesion and rainfastness by 40% compared to non-fluorinated analogs .

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